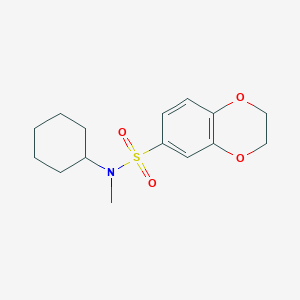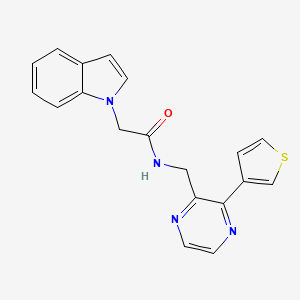
(2R)-4-Cyclohexyl-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Cyclohexyl-2-methylbutanoic acid: is an organic compound with a unique structure that includes a cyclohexyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2R)-4-Cyclohexyl-2-methylbutanoic acid involves the Grignard reaction. This process typically starts with the reaction of cyclohexylmagnesium bromide with 2-methylbutanal, followed by acid hydrolysis to yield the desired product.
Aldol Condensation: Another synthetic route involves the aldol condensation of cyclohexanone with 2-methylbutanal, followed by hydrogenation and acid hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2R)-4-Cyclohexyl-2-methylbutanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly at the cyclohexyl ring, where halogenation or nitration can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of cyclohexyl ketones or aldehydes.
Reduction: Formation of cyclohexyl alcohols.
Substitution: Formation of halogenated or nitrated cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (2R)-4-Cyclohexyl-2-methylbutanoic acid is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various chemical processes.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its unique structure, this compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of (2R)-4-Cyclohexyl-2-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
- Cyclohexylacetic acid
- Cyclohexylpropanoic acid
- Cyclohexylbutanoic acid
Comparison:
- Cyclohexylacetic acid: Similar in structure but lacks the additional methyl group, which can affect its reactivity and binding properties.
- Cyclohexylpropanoic acid: Slightly shorter carbon chain, leading to different physical and chemical properties.
- Cyclohexylbutanoic acid: Similar backbone but without the specific (2R)-methyl configuration, which can influence its stereochemistry and biological activity.
Uniqueness: (2R)-4-Cyclohexyl-2-methylbutanoic acid is unique due to its specific stereochemistry and the presence of both cyclohexyl and methyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(2R)-4-cyclohexyl-2-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,12,13)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCKXSDBEHODLH-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2414336.png)


![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2414340.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414344.png)

![1-(3-chloro-4-methoxyphenyl)-4-[(2-chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2414346.png)
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2414348.png)

![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-2-carboxylate](/img/structure/B2414351.png)


